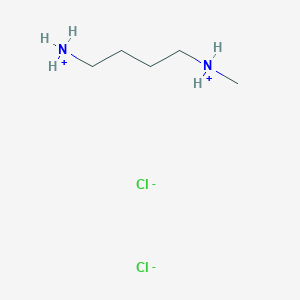
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose (also known as B2A2FDG) is a synthetic sugar molecule with a unique structure. It is a derivative of glucose and has been used in a variety of scientific research applications. B2A2FDG has been found to have a number of biochemical and physiological effects, as well as a range of advantages and limitations for use in lab experiments.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics , the study of proteomes and their functions. Specifically, it’s used for the identification and quantification of proteins and their modifications, interactions, and dynamics within a biological system .
Antibacterial Agent Development
Research has shown that this molecule has potential as an antibacterial agent. It can be used to develop new treatments that target bacterial infections, inhibiting bacterial growth and preventing disease progression .
Enzymatic Synthesis
In the field of enzymatic synthesis, this sugar derivative is used to create non-natural fluorinated sugar nucleotides. These modified sugars are valuable for studying enzyme mechanisms and developing new biochemical tools .
Biomedical Applications
The compound’s properties make it suitable for various biomedical applications, including as an intermediate in synthesizing biologically active compounds that could lead to new medications or diagnostic tools .
Glycosylation Studies
Glycosylation, the process by which a carbohydrate is covalently attached to a target molecule, is another area where this compound finds use. It helps in understanding the structure and function of glycoproteins .
Mechanism of Action
Target of Action
The primary target of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is the hepatic glycosaminoglycan biosynthesis pathway . This pathway is responsible for the production of glycosaminoglycans, which are long unbranched polysaccharides consisting of a repeating disaccharide unit.
Mode of Action
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose acts as an inhibitor of the hepatic glycosaminoglycan biosynthesis pathway . By inhibiting this pathway, it disrupts the production of glycosaminoglycans.
Biochemical Pathways
The compound affects the glycosaminoglycan biosynthesis pathway . Glycosaminoglycans are essential components of the extracellular matrix and play crucial roles in cellular functions such as cell proliferation, adhesion, migration, and differentiation. Therefore, the inhibition of this pathway can have significant downstream effects on these cellular functions.
Pharmacokinetics
The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s stability under desiccating conditions and its storage instructions suggest that it may have good stability and a reasonable half-life .
Result of Action
The inhibition of the hepatic glycosaminoglycan biosynthesis pathway by Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose can lead to a decrease in the production of glycosaminoglycans . This can affect various cellular functions, including cell proliferation, adhesion, migration, and differentiation.
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose. For instance, the compound should be stored at -20°C under desiccating conditions
properties
IUPAC Name |
N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHAJQQMKGKKF-DVAATCQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)

![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)




